3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide
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Overview
Description
The compound 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide is a synthetic molecule that belongs to the class of thienopyrimidines
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit threonine tyrosine kinase (ttk) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit activity as fungicides .
Biochemical Pathways
It’s known that ttk inhibitors can affect cell division and growth, suggesting potential impacts on related biochemical pathways .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good absorption and distribution characteristics.
Result of Action
Given its potential fungicidal activity , it may interfere with the growth and reproduction of fungal pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide typically involves a multi-step process. The initial step usually includes the formation of the thienopyrimidine core, which can be achieved through cyclization reactions of suitable precursors. Following this, the functionalization of the core structure is performed to introduce the propanamide and methylthio groups. Common reagents used in these steps include various organic solvents, bases, and catalytic agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods may utilize large-scale batch reactors where the synthesis process is carefully controlled to ensure high yield and purity of the final product. The process often involves optimization of reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including but not limited to oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. These reactions are typically carried out under specific conditions that favor the desired transformation, such as ambient or elevated temperatures, controlled pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Utilized in the development of novel materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid: : Shares the thienopyrimidine core but lacks the benzyl and methylthio substituents.
N-(4-(methylthio)benzyl)-2-oxo-2H-chromen-3-carboxamide: : Contains similar functional groups but has a different core structure.
2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethanamine: : Similar core with an ethanamine group instead of the propanamide and benzyl groups.
Uniqueness
The uniqueness of 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide lies in its specific combination of the thienopyrimidine core with the propanamide and methylthio groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylsulfanylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-24-12-4-2-11(3-5-12)10-18-14(21)6-8-20-16(22)15-13(7-9-25-15)19-17(20)23/h2-5,7,9H,6,8,10H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOQTLFRCREVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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